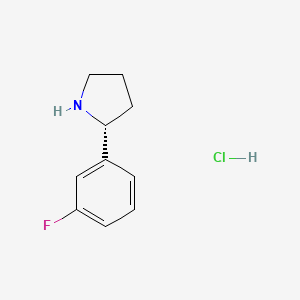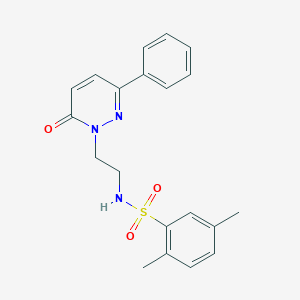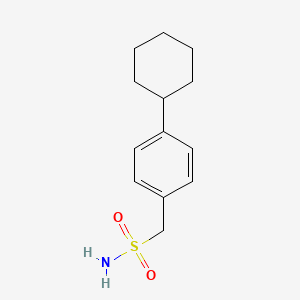
(4-Cyclohexylphenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Cyclohexylphenyl)methanesulfonamide” is a chemical compound with the CAS Number: 2060042-31-9 . It has a molecular weight of 253.37 and is typically in powder form .
Synthesis Analysis
The synthesis of sulfonamides like “(4-Cyclohexylphenyl)methanesulfonamide” can be achieved in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine .Molecular Structure Analysis
The InChI code for “(4-Cyclohexylphenyl)methanesulfonamide” is1S/C13H19NO2S/c14-17(15,16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H2,14,15,16) . Chemical Reactions Analysis
Sulfonamides, such as “(4-Cyclohexylphenyl)methanesulfonamide”, are generally unreactive. They can be deprotonated at carbon and undergo ortho-lithiation .Physical And Chemical Properties Analysis
“(4-Cyclohexylphenyl)methanesulfonamide” is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis
- A Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides, including (4-Cyclohexylphenyl)methanesulfonamide, has been reported, providing a convenient method for synthesis without genotoxic impurities (Rosen et al., 2011).
Chemoselectivity in Reactions
- N-Acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, developed from N-2,3,4,5,6-pentafluorophenylmethanesulfonamide, exhibit good chemoselectivity as N-acylation reagents (Kondo et al., 2000).
Role in Asymmetric Dihydroxylation
- Methanesulfonamide, including (4-Cyclohexylphenyl)methanesulfonamide, acts as a cosolvent and a general acid catalyst in Sharpless asymmetric dihydroxylations (Junttila & Hormi, 2009).
Crystallography and Molecular Structure
- Structural studies of nimesulidetriazole derivatives including (4-Cyclohexylphenyl)methanesulfonamide, revealing insights into their intermolecular interactions and molecular geometries (Dey et al., 2015).
Quantum Chemical Studies
- Investigations of molecular conformation, NMR chemical shifts, and vibrational transitions for compounds like N-(2-methylphenyl) methanesulfonamide and N-(3-methylphenyl) methanesulfonamide, providing detailed quantum chemical insights (Karabacak et al., 2010).
Synthesis and Reaction Mechanisms
- Development of a new class of bidentate ligands for metal-mediated catalytic asymmetric synthesis, including N-[2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)cyclohexyl]methanesulfonamide (Wipf & Wang, 2002).
Organocatalysis in Asymmetric Reactions
- Prolyl and 4-substituted prolyl sulfonamides, such as prolyl methanesulfonamide, were evaluated as organocatalysts in asymmetric aldol reactions, demonstrating improved enantiomeric excess compared to proline (Bellis et al., 2005).
Advances in Methanesulfonamide Synthesis
- Systematic research on the progress in the synthesis of methanesulfonamide, an important intermediate in fine chemical production, including the influence of solvents and other factors (Ming, 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
(4-cyclohexylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c14-17(15,16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQYSNBQTNPLPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclohexylphenyl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Cyclopropyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2462666.png)

![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2462668.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B2462669.png)
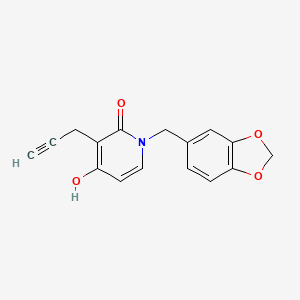
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B2462673.png)
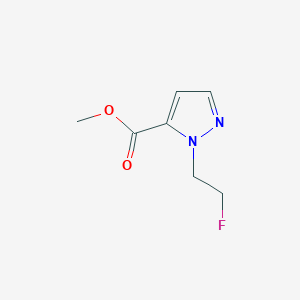
![(1S,5S)-2-Azabicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2462677.png)
![4-((2,6-dimethylmorpholino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2462679.png)
![methyl 3-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2462680.png)
![8-methyl-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2462681.png)
![Methyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B2462683.png)
